REACTION_CXSMILES
|
[C:1]1([CH3:9])[C:2](=O)[C:3](=[O:7])[CH:4]=[CH:5][CH:6]=1.[CH2:10]=[CH:11][CH:12]=[CH2:13].[Cl-].[Li+].[OH2:16]>C1(C)C=CC=CC=1.C(O)(=O)C>[CH3:9][C:1]1[C:6](=[O:16])[C:5]2[CH2:10][CH:11]=[CH:12][CH2:13][C:4]=2[C:3](=[O:7])[CH:2]=1 |f:2.3|
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Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
cupric chloride dihydrate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C=1(C(C(C=CC1)=O)=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred further for 3 hours at 40° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The liquid reaction mixture
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
an organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (1 ml) and ethanol (50 ml) were added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at 40° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the liquid reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a liquid mixture of toluene (50 ml), n-propanol (25 ml) and water (25 ml)
|
Type
|
CUSTOM
|
Details
|
The liquid reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extraction with toluene (50 ml × 2)
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C=2CC=CCC2C(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |